molecular formula C12H16O2S B14248296 1-(Phenylsulfanyl)ethyl butanoate CAS No. 188707-10-0

1-(Phenylsulfanyl)ethyl butanoate

Cat. No.: B14248296
CAS No.: 188707-10-0
M. Wt: 224.32 g/mol
InChI Key: IGGNAAWBMGZKLR-UHFFFAOYSA-N
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Description

1-(Phenylsulfanyl)ethyl butanoate is an organic compound belonging to the ester family Esters are characterized by their pleasant odors and are often used in fragrances and flavorings

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Phenylsulfanyl)ethyl butanoate can be synthesized through a nucleophilic acyl substitution reaction. The most common method involves reacting an acid chloride with an alcohol. For this compound, the reaction would involve phenylsulfanyl ethanol and butanoyl chloride in the presence of a base such as pyridine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

In an industrial setting, the production of esters like this compound often involves the Fischer esterification process. This method entails reacting a carboxylic acid (butanoic acid) with an alcohol (phenylsulfanyl ethanol) in the presence of a strong acid catalyst like sulfuric acid . The reaction is typically carried out under reflux conditions to drive the equilibrium towards ester formation.

Chemical Reactions Analysis

Types of Reactions

1-(Phenylsulfanyl)ethyl butanoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous conditions.

    Transesterification: Catalysts like sodium methoxide or sulfuric acid.

Major Products

    Hydrolysis: Phenylsulfanyl ethanol and butanoic acid.

    Reduction: Phenylsulfanyl ethanol.

    Transesterification: A different ester and alcohol depending on the reacting alcohol.

Mechanism of Action

The mechanism of action for 1-(Phenylsulfanyl)ethyl butanoate primarily involves its hydrolysis and interaction with biological molecules. In hydrolysis, the ester bond is cleaved by water, resulting in the formation of an alcohol and a carboxylic acid . This reaction is catalyzed by enzymes like esterases in biological systems. The phenylsulfanyl group can also interact with various molecular targets, potentially affecting enzyme activity and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Ethyl butanoate: Similar ester structure but lacks the phenylsulfanyl group.

    Methyl butanoate: Another ester with a different alkyl group.

    Phenylsulfanyl ethanol: Contains the phenylsulfanyl group but lacks the ester functionality.

Uniqueness

1-(Phenylsulfanyl)ethyl butanoate is unique due to the presence of both the phenylsulfanyl group and the ester functionality. This combination imparts distinct chemical properties, such as increased hydrophobicity and potential for specific interactions with biological molecules .

Properties

CAS No.

188707-10-0

Molecular Formula

C12H16O2S

Molecular Weight

224.32 g/mol

IUPAC Name

1-phenylsulfanylethyl butanoate

InChI

InChI=1S/C12H16O2S/c1-3-7-12(13)14-10(2)15-11-8-5-4-6-9-11/h4-6,8-10H,3,7H2,1-2H3

InChI Key

IGGNAAWBMGZKLR-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)OC(C)SC1=CC=CC=C1

Origin of Product

United States

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